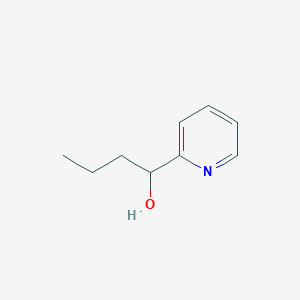
1-(Pyridin-2-yl)butan-1-ol
概要
説明
“1-(Pyridin-2-yl)butan-1-ol” is a common organic compound that has been the focus of significant research in recent years. It has a molecular weight of 151.21 . The compound is also known as BPIB.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related compounds. For instance, a series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride and substituted benzoic acid by addition, oximization and esterification reactions .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7,9,11H,2,5H2,1H3 . This indicates that the compound has a molecular formula of C9H13NO .
Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .
科学的研究の応用
Synthesis and Derivative Formation
1-(Pyridin-2-yl)butan-1-ol plays a role in the synthesis of various chemical compounds. Kuznetsov et al. (2010) demonstrated its use in synthesizing 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantan-9-one, an intermediate product in the formation of diazahomoadamantane derivatives with different functional groups (Kuznetsov, Mazhed, & Serova, 2010).
Hydrogen Bonding Studies
Findlay and Kidman (1965) explored the hydrogen bonding between pyridine and alcohols, including butan-1-ol, through infrared spectroscopy. Their work provides insights into the enthalpy of hydrogen bonding associations (Findlay & Kidman, 1965).
Thermodynamics of Binary Systems
Research by Findlay and Copp (1969) examined the thermodynamics of binary systems containing alcohols and pyridine. Their work involved measuring isothermal vapor pressures and densities of mixtures, contributing to our understanding of excess free energies, enthalpies, entropies, and volumes of mixing (Findlay & Copp, 1969).
Molecular Interaction Investigations
Yadav et al. (2009) conducted topological investigations of molecular species and interactions in mixtures involving butan-1-ol and pyrrolidin-2-one. Their research used graph theory to analyze excess thermodynamic properties, offering insights into molecular interactions in these mixtures (Yadav, Sharma, & Sharma, 2009).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Mode of Action
For instance, pyrimidinamine derivatives inhibit the electron transport in mitochondrial complex I, disrupting the energy production in cells .
Biochemical Pathways
If it acts similarly to pyrimidinamine derivatives, it could affect the electron transport chain in mitochondria, leading to a disruption in atp production and energy metabolism within the cell .
Result of Action
If it acts similarly to pyrimidinamine derivatives, it could lead to a disruption in energy production within the cell, potentially leading to cell death .
生化学分析
Biochemical Properties
Compounds with similar structures, such as pyridine derivatives, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Pyridin-2-yl)butan-1-ol in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
It is possible that it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it may interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
1-pyridin-2-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7,9,11H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZYQACPXHORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
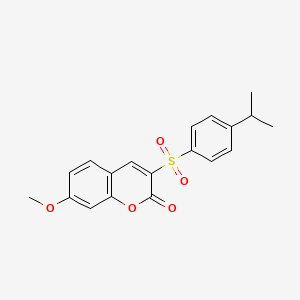
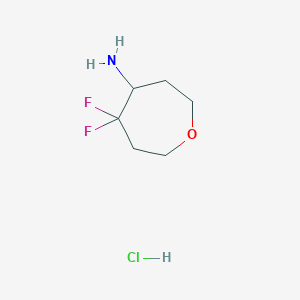
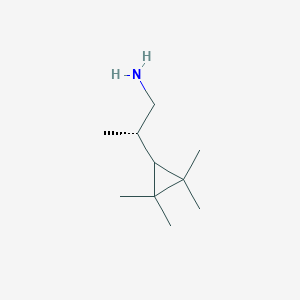
![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2911737.png)
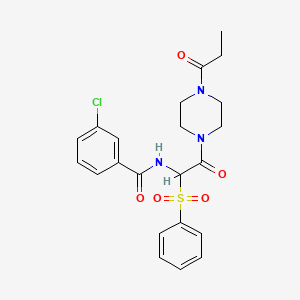
![5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2911739.png)
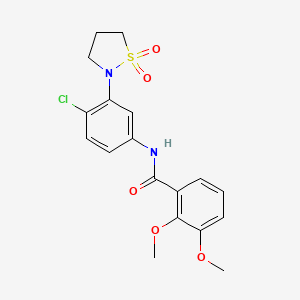

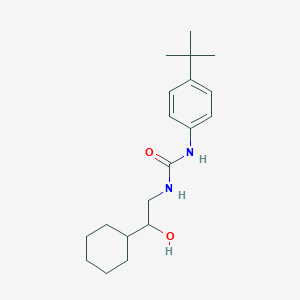
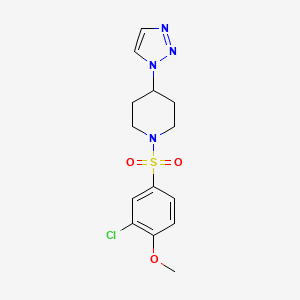
![4-[[3-(Benzylcarbamoyl)-6-methoxychromen-2-ylidene]amino]benzoic acid](/img/structure/B2911750.png)
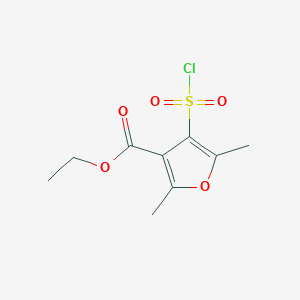

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2911754.png)
